Cas no 551930-88-2 (Acetamide, N-[4-(2-formylphenoxy)phenyl]-)

Acetamide, N-[4-(2-formylphenoxy)phenyl]- is a specialized organic compound featuring both acetamide and formylphenoxy functional groups. Its molecular structure, incorporating an aromatic ether linkage and a formyl substituent, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The compound’s reactivity allows for further functionalization, enabling its use in cross-coupling reactions or as a precursor for heterocyclic synthesis. Its well-defined purity and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly suited for projects requiring precise molecular modifications or advanced material synthesis.
Acetamide, N-[4-(2-formylphenoxy)phenyl]- structure
551930-88-2 structure
商品名:Acetamide, N-[4-(2-formylphenoxy)phenyl]-
CAS番号:551930-88-2
MF:C15H13NO3
メガワット:255.26862
CID:1595350
PubChem ID:1477375

Acetamide, N-[4-(2-formylphenoxy)phenyl]- 化学的及び物理的性質

名前と識別子

    • Acetamide, N-[4-(2-formylphenoxy)phenyl]-
    • 551930-88-2
    • N-(4-(2-formylphenoxy)phenyl)acetamide
    • DB-209601
    • AKOS005093083
    • Oprea1_070559
    • N-[4-(2-formylphenoxy)phenyl]acetamide
    • BXA93088
    • 4P-082
    • インチ: InChI=1S/C15H13NO3/c1-11(18)16-13-6-8-14(9-7-13)19-15-5-3-2-4-12(15)10-17/h2-10H,1H3,(H,16,18)
    • InChIKey: VCPGKMNMRUOOML-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C=O

計算された属性

  • せいみつぶんしりょう: 255.08959
  • どういたいしつりょう: 255.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

  • PSA: 55.4

Acetamide, N-[4-(2-formylphenoxy)phenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR32772-1g
N-[4-(2-Formylphenoxy)phenyl]acetamide
551930-88-2 tech
1g
£1078.00 2025-02-19
A2B Chem LLC
AI83966-10mg
N-[4-(2-formylphenoxy)phenyl]acetamide
551930-88-2 >90%
10mg
$241.00 2023-12-30
A2B Chem LLC
AI83966-1mg
N-[4-(2-formylphenoxy)phenyl]acetamide
551930-88-2 >90%
1mg
$202.00 2023-12-30
1PlusChem
1P00IYOU-1g
N-[4-(2-formylphenoxy)phenyl]acetamide
551930-88-2
1g
$1628.00 2024-04-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581273-1g
N-(4-(2-formylphenoxy)phenyl)acetamide
551930-88-2 98%
1g
¥8148.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581273-50mg
N-(4-(2-formylphenoxy)phenyl)acetamide
551930-88-2 98%
50mg
¥1071.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581273-500mg
N-(4-(2-formylphenoxy)phenyl)acetamide
551930-88-2 98%
500mg
¥4074.00 2024-05-09
A2B Chem LLC
AI83966-500mg
N-[4-(2-formylphenoxy)phenyl]acetamide
551930-88-2
500mg
$814.00 2024-04-19
A2B Chem LLC
AI83966-1g
N-[4-(2-formylphenoxy)phenyl]acetamide
551930-88-2
1g
$1586.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581273-2g
N-(4-(2-formylphenoxy)phenyl)acetamide
551930-88-2 98%
2g
¥15071.00 2024-05-09

Acetamide, N-[4-(2-formylphenoxy)phenyl]- 関連文献

Related Articles

Acetamide, N-[4-(2-formylphenoxy)phenyl]-に関する追加情報

Acetamide, N-[4-(2-formylphenoxy)phenyl]- (CAS No. 551930-88-2): An Overview

Acetamide, N-[4-(2-formylphenoxy)phenyl]- (CAS No. 551930-88-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound, also known as N-[4-(2-formylphenoxy)phenyl]acetamide, is characterized by its aromatic and amide functionalities, which contribute to its chemical reactivity and biological activity.

The molecular formula of N-[4-(2-formylphenoxy)phenyl]acetamide is C16H13NO3, and it has a molecular weight of 271.27 g/mol. The compound features a benzene ring substituted with a formyl group and an acetamide moiety, which are key structural elements that influence its properties and reactivity. The presence of the formyl group imparts electrophilic character to the molecule, making it a valuable intermediate in organic synthesis.

In the realm of medicinal chemistry, N-[4-(2-formylphenoxy)phenyl]acetamide has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation and cancer. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that derivatives of N-[4-(2-formylphenoxy)phenyl]acetamide exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Furthermore, N-[4-(2-formylphenoxy)phenyl]acetamide has shown promise in the development of anticancer agents. Research conducted at the National Cancer Institute (NCI) revealed that certain derivatives of this compound can selectively target cancer cells by disrupting cellular processes such as DNA replication and mitosis. These findings suggest that N-[4-(2-formylphenoxy)phenyl]acetamide and its derivatives may serve as valuable scaffolds for the design of novel anticancer drugs.

Beyond its medicinal applications, N-[4-(2-formylphenoxy)phenyl]acetamide has also found utility in materials science. Its aromatic structure and functional groups make it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized N-[4-(2-formylphenoxy)phenyl]acetamide as a building block for the preparation of conductive polymers with enhanced electronic properties. These polymers have potential applications in electronic devices, sensors, and energy storage systems.

The synthetic accessibility of N-[4-(2-formylphenoxy)phenyl]acetamide is another factor contributing to its widespread use in research and development. The compound can be synthesized through a series of well-established organic reactions, including nucleophilic aromatic substitution and amidation. A typical synthetic route involves the reaction of 4-hydroxybenzaldehyde with phenol to form 4-(2-formylphenoxy)phenol, followed by acetylation to yield the final product.

In conclusion, Acetamide, N-[4-(2-formylphenoxy)phenyl]- (CAS No. 551930-88-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and functional groups make it an attractive candidate for drug discovery, materials science, and other advanced applications. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in future scientific advancements.

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